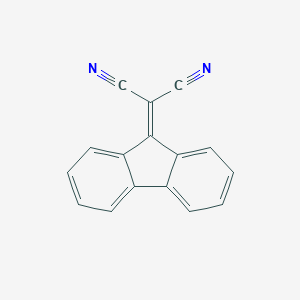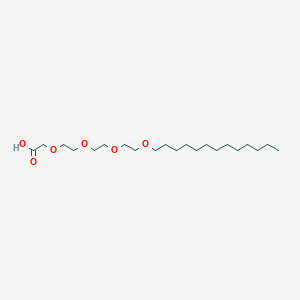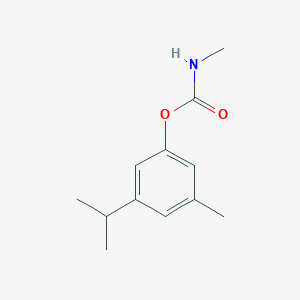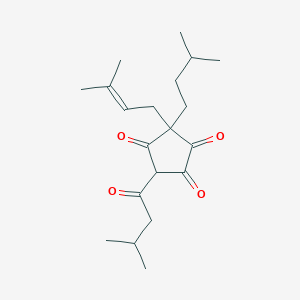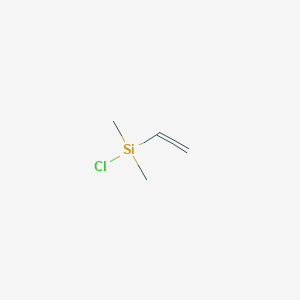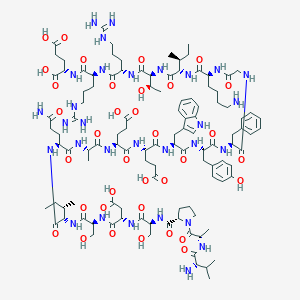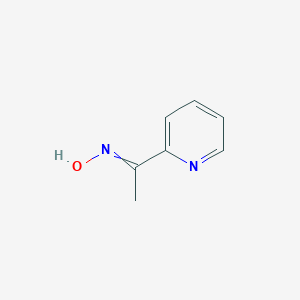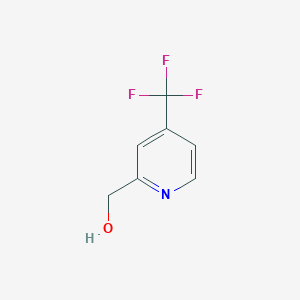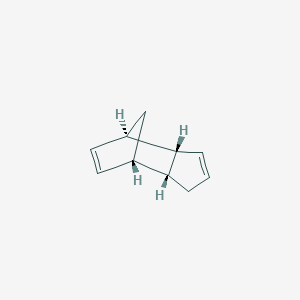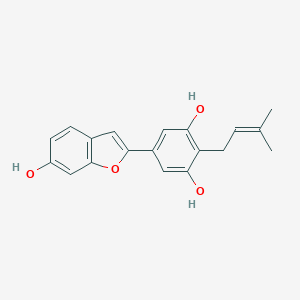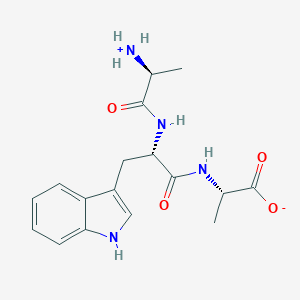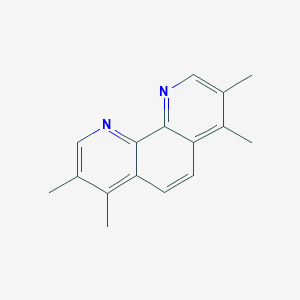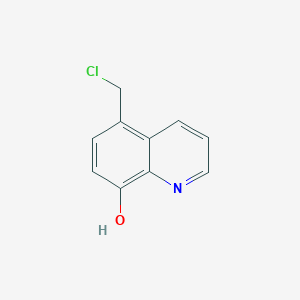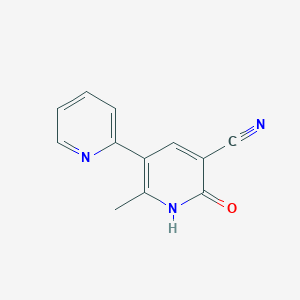
6-methyl-2-oxo-5-pyridin-2-yl-1H-pyridine-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "6-methyl-2-oxo-5-pyridin-2-yl-1H-pyridine-3-carbonitrile" is a pyridine derivative, which is a class of compounds that have been extensively studied due to their diverse range of biological activities and applications in medicinal chemistry. Pyridine derivatives are known for their structural diversity and have been utilized as building blocks for various chemical reactions and as intermediates in the synthesis of more complex molecules .
Synthesis Analysis
The synthesis of pyridine derivatives can be achieved through various methods. One approach is the microwave-induced stereoselective synthesis, which involves a three-component condensation reaction under microwave irradiation, proceeding without any catalyst and yielding products in high selectivities and yields . Another method is the catalyst-free grinding procedure, which is an efficient one-pot synthesis technique that has been studied using density functional theory (DFT) to explore the reaction mechanism . Additionally, multicomponent reactions at room temperature using environmentally benign catalysts have been reported for the synthesis of related pyridine derivatives .
Molecular Structure Analysis
The molecular structure of pyridine derivatives can be elucidated using spectroscopic methods such as IR, NMR, and X-ray diffraction. Single crystal X-ray diffraction has confirmed the structures of some derivatives, revealing their stereochemistry and the influence of substituents on their molecular conformation . The optical properties of these compounds have been investigated using UV–vis absorption and fluorescence spectroscopy, providing insights into the effects of different solvents and substituents on their emission spectra .
Chemical Reactions Analysis
Pyridine derivatives can undergo various chemical reactions, serving as versatile intermediates. For instance, they can react with bisnucleophiles to synthesize trifluoromethylated N-heterocycles . They can also participate in reactions with primary amines and formaldehyde to form triazine derivatives . The reactivity of these compounds can be influenced by the presence of electron-withdrawing or electron-donating substituents, as well as by the reaction conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridine derivatives are influenced by their molecular structure. The presence of substituents such as nitro groups, chloro groups, or trifluoroacetyl groups can affect their solubility, boiling points, and melting points . The electronic properties, such as absorption and emission spectra, can vary depending on the solvent and the concentration of the compound in solution . These properties are crucial for the application of pyridine derivatives in various fields, including pharmaceuticals and materials science.
Wissenschaftliche Forschungsanwendungen
Catalytic Vapor Phase Pyridine Synthesis
The synthesis of pyridine derivatives, including 6-methyl-2-oxo-5-pyridin-2-yl-1H-pyridine-3-carbonitrile, has been a significant area of research due to their wide range of applications in various fields. Catalytic vapor phase synthesis using precursors such as acetaldehyde, formaldehyde, and ammonia has emerged as a promising method to meet the growing demand for pyridine bases. HZSM-5 is identified as an optimal catalyst for this process due to its unique structural and acidity properties, offering advantages over other catalysts. This method underscores the importance of adsorption at catalytic sites, imine formation, cyclization, and desorption from catalytic pores in the synthesis of pyridine derivatives (Reddy, Srinivasakannan, & Raghavan, 2012).
Pyridine Derivatives in Agrochemicals
Pyridine-based compounds, such as 6-methyl-2-oxo-5-pyridin-2-yl-1H-pyridine-3-carbonitrile, play a crucial role in the development of agrochemicals, including fungicides, insecticides, and herbicides. The Intermediate Derivatization Methods (IDM) approach has been instrumental in enhancing the discovery process of novel agrochemical leads, offering a systematic method to develop compounds with improved efficiency and specificity. This approach highlights the significance of pyridine moieties in the structural framework of agrochemicals, providing a pathway for the creation of more effective and less environmentally impactful solutions (Guan et al., 2016).
Medicinal Chemistry and Drug Development
In medicinal chemistry, the versatility of pyridine derivatives, including the specific compound , is well-documented. These compounds have been explored for their potential in various therapeutic areas due to their ability to interact with biological systems through numerous weak interactions. The structural feature of 1,3,4-oxadiazole ring with pyridine type nitrogen atom, for instance, facilitates effective binding with different enzymes and receptors, showcasing a wide array of bioactivities. Research in this area is focused on developing pyridine-based derivatives with high therapeutic potency for the treatment of various ailments, underscoring their significant value in medicinal chemistry and drug development (Verma et al., 2019).
Safety And Hazards
The specific safety and hazards associated with “6-methyl-2-oxo-5-pyridin-2-yl-1H-pyridine-3-carbonitrile” are not detailed in the available literature. However, it’s important to handle all chemical compounds with appropriate safety measures.
Zukünftige Richtungen
The future directions for “6-methyl-2-oxo-5-pyridin-2-yl-1H-pyridine-3-carbonitrile” are not explicitly mentioned in the available literature. However, pyridine compounds have been noted for their promising and diverse bioactivity, which includes antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties3. This suggests that further research and development could be beneficial.
Please note that this information is based on the available literature and may not be fully comprehensive or up-to-date. For more detailed information, please refer to specific scientific literature or databases.
Eigenschaften
IUPAC Name |
6-methyl-2-oxo-5-pyridin-2-yl-1H-pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O/c1-8-10(11-4-2-3-5-14-11)6-9(7-13)12(16)15-8/h2-6H,1H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNDMGBQAVCPZSB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=O)N1)C#N)C2=CC=CC=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-methyl-2-oxo-5-pyridin-2-yl-1H-pyridine-3-carbonitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

